molecular formula C14H22N8O8 B1446575 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate CAS No. 1820614-77-4

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate

Cat. No. B1446575
M. Wt: 430.37 g/mol
InChI Key: UWEDZFPYRBWHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Aminoethyl)acetamide” is an organic building block . It’s used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

“N-(2-Aminoethyl)acetamide” may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .


Molecular Structure Analysis

The molecular formula of “N-(2-Aminoethyl)acetamide” is C4H10N2O . The molecular weight is 102.14 g/mol .


Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)acetamide” is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor . It has a boiling point of 128 °C/3 mmHg and a melting point of 50 °C . The density is 1.066 g/mL at 25 °C .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, which share a similar core structure to the compound , are recognized for their wide range of therapeutic applications. These compounds are known for their ability to bind with various enzymes and receptors in biological systems, leading to a variety of bioactivities. Due to their structural features, 1,3,4-oxadiazole-based compounds have been extensively researched for their potential in treating various ailments, contributing significantly to medicinal chemistry. They show promise in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Synthesis and Biological Activity

The synthesis of 1,3,4-oxadiazole structures, closely related to the specified compound, has been a focal point in the development of medical chemistry. These compounds are characterized by a broad range of synthesis methods, with a notable impact on biologically oriented drug synthesis (BIODS). Emphasis is placed on derivatives with significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, highlighting the importance of 1,3,4-oxadiazole derivatives in drug discovery and development (Karpenko et al., 2020).

Drug Discovery and Oxadiazole Derivatives

Research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which are structurally related to the chemical , has shown these compounds possess favorable pharmacological profiles. Their interactions with biomacromolecules through hydrogen bonds enhance their pharmacological activities, displaying a range of effects including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Recent studies emphasize the need for further exploration of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Biological Activities and Applications

The exploration of 1,3,4-oxadiazole compounds has highlighted their broad spectrum of pharmacological activities. This includes their utility in developing novel therapeutic agents with anti-inflammatory, antimicrobial, antitumor, anticonvulsant, and antiviral effects among others. The structural characteristics of 1,3,4-oxadiazole derivatives make them a key focus for the development of safer and more effective medicinal agents, offering a promising avenue for future drug development (Bala et al., 2010).

Safety And Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N4O2.C2H2O4/c2*7-2-1-6-9-5(10-12-6)3-4(8)11;3-1(4)2(5)6/h2*1-3,7H2,(H2,8,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEDZFPYRBWHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)CC(=O)N.C(CN)C1=NC(=NO1)CC(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 2
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 3
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 4
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 5
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 6
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.